4-Chloro-2,5-difluorobenzonitrile
Overview
Description
4-Chloro-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol . It is a halogenated benzonitrile, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a nitrile group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be a valuable intermediate in the synthesis of various biologically active compounds .
Mode of Action
It is primarily used as a synthetic precursor in the production of other compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific derivative being synthesized.
Biochemical Pathways
As an intermediate, its role in biochemical pathways would be determined by the final compound it is used to synthesize .
Pharmacokinetics
Its molecular weight is 17355, which is within the range generally favorable for bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-2,5-difluorobenzonitrile’s action would be dependent on the specific biologically active compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry room at normal temperature . Its dust or vapor may irritate the eyes, skin, and respiratory tract, so appropriate protective equipment should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-difluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzonitrile with a chlorine source to introduce the chlorine atom into the 4-position . Another method involves the reaction of 2,5-difluorobenzonitrile with chloroformic acid, followed by decarboxylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing phase transfer catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products
Substitution: Substituted benzonitriles with different functional groups.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Chloro-2,5-difluorobenzonitrile is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
4-Chloro-2,5-difluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
2,4-Dichloro-5-fluorobenzonitrile: Differing in the position of chlorine and fluorine atoms.
4-Chloro-3,5-difluorobenzonitrile: Differing in the position of fluorine atoms.
2,5-Difluorobenzonitrile: Lacking the chlorine atom.
These compounds share similar reactivity but differ in their specific applications and properties due to the variations in their substitution patterns .
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVDTUXOHXQKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460818 | |
Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135748-35-5 | |
Record name | 4-Chloro-2,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135748-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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